molecular formula C7H5BrF3NO B13941856 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1256804-63-3

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B13941856
CAS No.: 1256804-63-3
M. Wt: 256.02 g/mol
InChI Key: DCJXZFDKBKRFHR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a versatile halogenated pyridine derivative designed for advanced chemical synthesis and research applications. The strategic placement of the bromine and methoxy groups on the pyridine ring, coupled with the strong electron-withdrawing trifluoromethyl group, makes this compound a valuable scaffold for constructing complex molecules (https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/). Its primary research value lies in its application as a key intermediate in the discovery and development of active ingredients, particularly in the agrochemical and pharmaceutical industries. In agrochemical research, trifluoromethylpyridine derivatives are a key structural motif found in numerous commercial herbicides and pesticides, where they contribute to enhanced biological activity, improved metabolic stability, and optimal lipophilicity for effective plant translocation (https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/). In pharmaceutical research, this compound serves as a critical building block for the synthesis of potential drug candidates. The bromine atom acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (https://www.benchchem.com/product/b1474979). The unique physicochemical properties imparted by the trifluoromethyl group are known to influence a compound's binding affinity, permeability, and overall pharmacokinetic profile (https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/). This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable regulations.

Properties

CAS No.

1256804-63-3

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-4(7(9,10)11)2-12-3-5(6)8/h2-3H,1H3

InChI Key

DCJXZFDKBKRFHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine

One of the most straightforward approaches to synthesize 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine is via bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This method involves:

This method is notable for its mild conditions and relatively high yield, making it suitable for scale-up.

Step Reagents & Conditions Product Yield (%)
1 2-Methoxy-3-(trifluoromethyl)pyridine + NBS derivative, TFA, 20 °C, 18 h, inert atmosphere 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine 74

Note: The use of trifluoroacetic acid facilitates electrophilic bromination at the 3-position, guided by the electron-donating methoxy and electron-withdrawing trifluoromethyl groups.

Iridium-Catalyzed C–H Borylation Followed by Bromination

Recent advances in iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines provide a versatile method for functionalization at specific positions on the pyridine ring:

  • The trifluoromethyl group at the 5-position directs borylation to the 3-position.
  • The borylated intermediate can then be converted to the bromo derivative via electrophilic bromination.
  • Reaction conditions typically involve pinacolborane as the borylating agent, iridium precatalyst, and heating at 80 °C under nitrogen atmosphere.

This method offers:

  • High regioselectivity
  • Mild conditions without additional solvents
  • Potential for late-stage functionalization

However, the presence of certain substituents (e.g., amino or bromo groups at the 2-position) may deactivate the catalyst or hinder the reaction.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Bromination 2-Methoxy-3-(trifluoromethyl)pyridine 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione, TFA, 20 °C, 18 h 74 Mild conditions, good yield, scalable Requires specific brominating agent
Diazotization-Fluorination-Bromination 4-Methoxy-5-aminopyridine (analogous) NaNO2/HCl, fluorination reagent, NBS, 20–70 °C 40–83 High yield, mild, industrially feasible Multi-step, longer synthesis time
Iridium-Catalyzed C–H Borylation CF3-substituted pyridines Iridium catalyst, pinacolborane, 80 °C High (varies) High regioselectivity, solvent-free Catalyst sensitivity, substrate scope

In-Depth Research Findings and Spectroscopic Data

  • NMR Characterization:

    • $$^{1}H$$ NMR shows characteristic doublets and multiplets corresponding to pyridine protons influenced by bromine and trifluoromethyl substituents.
    • $$^{19}F$$ NMR typically displays a singlet around -64 to -66 ppm for the trifluoromethyl group.
    • $$^{13}C$$ NMR confirms the presence of quaternary carbons attached to bromine and trifluoromethyl groups.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with $$M^+$$ or $$M+H^+$$ at m/z ~256 confirm the molecular weight of 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine.
  • Yield Optimization:

    • Reaction temperature and choice of acid catalyst significantly affect bromination regioselectivity and yield.
    • Use of inert atmosphere prevents oxidative side reactions during bromination and borylation steps.

Summary and Recommendations

The synthesis of 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine can be efficiently achieved through direct bromination of 2-methoxy-3-(trifluoromethyl)pyridine under mild acidic conditions with specialized brominating agents, offering a practical route with good yields and scalability. Alternative multi-step routes involving diazotization and fluorination provide flexibility for related analogs, while modern iridium-catalyzed borylation techniques enable selective functionalization but require careful substrate and catalyst considerations.

For industrial or large-scale synthesis, the direct bromination method is recommended due to its simplicity and cost-effectiveness. For research applications requiring regioselective modifications, iridium-catalyzed methods offer advanced capabilities.

This comprehensive analysis integrates data from patents, peer-reviewed articles, and synthetic reports to provide an authoritative guide on the preparation of 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine, ensuring reliability and depth for academic and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent positions and functional group impacts:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Evidence ID
3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine Br (3), OMe (4), CF₃ (5) C₇H₄BrF₃NO 272.02* Pharmaceutical intermediates, agrochemicals
5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine Br (5), CF₃ (3), phenoxy (2) C₁₃H₈Br₂F₃NO₂ 427.02 Agrochemical synthesis (pesticides)
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride Br (3), OMe (4), OCF₃ (2), SO₂Cl (5) C₇H₄BrF₃NO₃S 366.53 Reactive intermediate for sulfonamide drugs
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine Br (3), CF₃O-Ph (5) C₁₂H₇BrF₃NO 318.09 Ligand in metal complexes, drug discovery
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Br (5), OMe (3), SiMe₃ (2) C₉H₁₂BrNOSi 272.20 Cross-coupling reactions (e.g., Suzuki)

Notes:

  • Positional Effects : The trifluoromethyl group at position 5 (as in the target compound) enhances electron-withdrawing properties, reducing nucleophilic aromatic substitution reactivity compared to analogues with CF₃ at position 3 .
  • Functional Group Diversity: Sulfonyl chloride (SO₂Cl) and phenoxy groups increase reactivity for further derivatization but may reduce stability under aqueous conditions .

Pharmaceutical Relevance

  • Drug Intermediate : The compound’s trifluoromethyl group is critical in kinase inhibitors, where it enhances target binding via hydrophobic interactions .
  • Stability : Compared to 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9), the trifluoromethyl group provides greater metabolic resistance to oxidative degradation .

Agrochemical Performance

  • Pesticide Efficacy: Analogues like 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine show broad-spectrum insecticidal activity, outperforming phenyl-containing counterparts due to pyridine’s electronic effects .

Biological Activity

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring with the following substituents:

  • Bromine at the 3-position
  • Methoxy group at the 4-position
  • Trifluoromethyl group at the 5-position

Its molecular formula is C_8H_6BrF_3N, and it has a molecular weight of 256.02 g/mol. The trifluoromethyl moiety enhances lipophilicity, which can improve the compound's ability to interact with biological targets.

Antimicrobial Properties

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound show significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities range from 3.12 μg/mL to 12.5 μg/mL, indicating potent antibacterial properties .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

The biological activity of 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances its reactivity and binding affinity to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of the compound exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as antibacterial agents .
  • Enzyme Interaction Studies : Research focusing on the interaction with cytochrome P450 enzymes revealed that certain derivatives could inhibit enzyme activity, which may have implications for drug interactions in clinical settings.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeMIC Value (μg/mL)Notes
AntimicrobialStaphylococcus aureus3.12 - 12.5Potent activity observed
AntimicrobialEscherichia coli3.12 - 12.5Comparable efficacy to standard antibiotics
Enzyme InhibitionCytochrome P450VariesInfluences drug metabolism

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